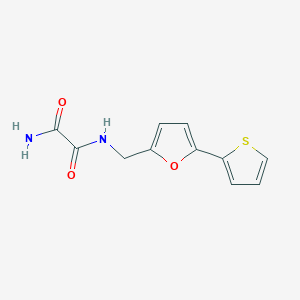![molecular formula C16H25N3O3S B2934506 4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione CAS No. 2380010-34-2](/img/structure/B2934506.png)
4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound featuring a pyrimidine ring, a piperidine ring, and a thiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Pyrimidine Derivatives: Various pyrimidine-based compounds with antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring, known for their diverse pharmacological activities.
Uniqueness
4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is unique due to its combination of three distinct ring systems (pyrimidine, piperidine, and thiane), which confer specific chemical and biological properties. This structural complexity allows for versatile applications in various fields, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c20-23(21)9-4-14(5-10-23)11-19-8-1-3-15(12-19)13-22-16-17-6-2-7-18-16/h2,6-7,14-15H,1,3-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIAJOFGLOIKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCS(=O)(=O)CC2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2934426.png)

![6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2934431.png)

![4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2934434.png)

![benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2934436.png)
![1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2934438.png)
![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934440.png)


![(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol](/img/structure/B2934443.png)

